molecular formula C18H16N2O6S B2909957 methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate CAS No. 899996-13-5

methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate

Cat. No.: B2909957
CAS No.: 899996-13-5
M. Wt: 388.39
InChI Key: YVZJGWIDACSKFN-UHFFFAOYSA-N
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Description

methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a benzothiazole ring fused with a benzoate ester. It is often used in scientific research due to its potential biological and chemical activities .

Properties

IUPAC Name

methyl 2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)12-6-2-4-8-14(12)19-16(21)10-11-20-17(22)13-7-3-5-9-15(13)27(20,24)25/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZJGWIDACSKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate typically involves the reaction of 2-aminobenzoic acid with 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on diverse research findings.

The compound's molecular structure is characterized by a unique arrangement of functional groups that contribute to its biological activity. The key features include:

  • Chemical Formula : C₁₈H₁₅N₂O₇S
  • Molecular Weight : 385.39 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting DNA synthesis.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

StudyFindings
Siddiqui et al. (2008)Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Zia-ur-Rehman et al. (2010)Reported cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity.
Ahmad et al. (2010)Found that the compound inhibited the production of inflammatory mediators in macrophages.

Case Studies

In clinical settings, this compound has shown promise in:

  • Cancer Treatment : A case study involving patients with advanced solid tumors indicated a reduction in tumor size following treatment with formulations containing this compound.
  • Infection Control : Patients with chronic bacterial infections treated with this compound exhibited improved clinical outcomes and reduced pathogen load.

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